Kinase Selectivity: EMD 1204831 Exhibits Clean Profile Across 242 Kinases Compared to Multi-Targeted c-Met Inhibitors
EMD 1204831 was evaluated against a panel of 242 human kinases and demonstrated high selectivity for c-Met, with minimal inhibition of other kinases [1]. In contrast, commonly used c-Met inhibitors such as crizotinib (PF-02341066) exhibit additional potent activity against ALK (IC50 = 20 nM) and ROS1 (IC50 = 1.7 nM), while foretinib (GSK1363089) inhibits VEGFR2 (IC50 = 0.9 nM) and RON (IC50 = 3 nM) at therapeutically relevant concentrations [2]. Cabozantinib (XL184) similarly demonstrates potent VEGFR2 inhibition (IC50 = 0.035 nM) alongside c-Met activity [2]. The 242-kinase panel data for EMD 1204831 confirms minimal inhibition across the entire panel, with the next most potently inhibited kinases showing IC50 values at least two orders of magnitude higher than c-Met [1].
| Evidence Dimension | Kinase selectivity (number of potently inhibited kinases; IC50 ratio relative to primary target) |
|---|---|
| Target Compound Data | c-Met IC50 = 9 nM; minimal activity against 242 human kinases |
| Comparator Or Baseline | Crizotinib (c-Met/ALK/ROS1), Foretinib (c-Met/VEGFR2/RON), Cabozantinib (c-Met/VEGFR2/MET/AXL) |
| Quantified Difference | EMD 1204831 demonstrates ≥100-fold selectivity over non-c-Met kinases; comparators inhibit 3-5 additional kinases with IC50 values within 10-fold of their c-Met IC50 |
| Conditions | Biochemical kinase inhibition assay (Reaction Biology Corp panel); 242 human kinases at ATP concentration of 10 µM |
Why This Matters
Procurement of EMD 1204831 ensures that observed biological effects can be confidently attributed to c-Met inhibition, eliminating confounding variables introduced by multi-kinase inhibitors in mechanistic studies.
- [1] Bladt F, Faden B, Friese-Hamim M, et al. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clin Cancer Res. 2013;19(11):2941-51. View Source
- [2] Cecchi F, Rabe DC, Bottaro DP. Targeting the HGF/Met signaling pathway in cancer therapy. Expert Opin Ther Targets. 2012;16(6):553-572. View Source
